![molecular formula C11H15NO4S B14401041 Ethyl ({[2-(thiophen-2-yl)ethyl]carbamoyl}oxy)acetate CAS No. 88388-05-0](/img/structure/B14401041.png)
Ethyl ({[2-(thiophen-2-yl)ethyl]carbamoyl}oxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl ({[2-(thiophen-2-yl)ethyl]carbamoyl}oxy)acetate is an organic compound with the molecular formula C12H15NO3S It is a derivative of thiophene, a sulfur-containing heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl ({[2-(thiophen-2-yl)ethyl]carbamoyl}oxy)acetate typically involves the esterification of 2-thiopheneacetic acid with ethyl chloroformate, followed by the reaction with 2-aminoethanol. The reaction conditions generally include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under an inert atmosphere to prevent oxidation of the thiophene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl ({[2-(thiophen-2-yl)ethyl]carbamoyl}oxy)acetate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Halogenation can be carried out using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Halogenated or nitrated derivatives of the thiophene ring.
Scientific Research Applications
Ethyl ({[2-(thiophen-2-yl)ethyl]carbamoyl}oxy)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Ethyl ({[2-(thiophen-2-yl)ethyl]carbamoyl}oxy)acetate involves its interaction with specific molecular targets. The thiophene ring can interact with enzymes or receptors, modulating their activity. The ester and carbamoyl groups can also participate in hydrogen bonding or other interactions, influencing the compound’s overall biological activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-thiopheneacetate: A simpler ester derivative of thiophene.
Thiophene-2-carboxylic acid: A carboxylic acid derivative of thiophene.
2-Thiopheneethanol: An alcohol derivative of thiophene.
Uniqueness
Ethyl ({[2-(thiophen-2-yl)ethyl]carbamoyl}oxy)acetate is unique due to the presence of both ester and carbamoyl groups, which provide additional sites for chemical modification and interaction. This makes it a versatile compound for various applications, particularly in the design of molecules with specific biological activities.
Properties
CAS No. |
88388-05-0 |
|---|---|
Molecular Formula |
C11H15NO4S |
Molecular Weight |
257.31 g/mol |
IUPAC Name |
ethyl 2-(2-thiophen-2-ylethylcarbamoyloxy)acetate |
InChI |
InChI=1S/C11H15NO4S/c1-2-15-10(13)8-16-11(14)12-6-5-9-4-3-7-17-9/h3-4,7H,2,5-6,8H2,1H3,(H,12,14) |
InChI Key |
KFWQVWHJZSDZIE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC(=O)NCCC1=CC=CS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



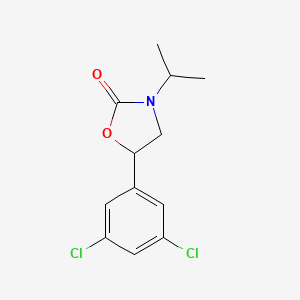
![1-[4-(4-Ethoxyanilino)phenyl]ethan-1-one](/img/structure/B14400964.png)
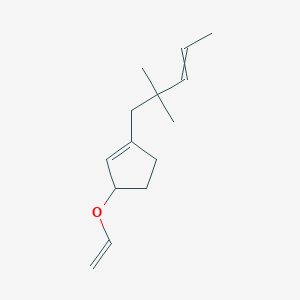
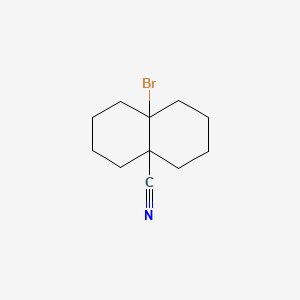
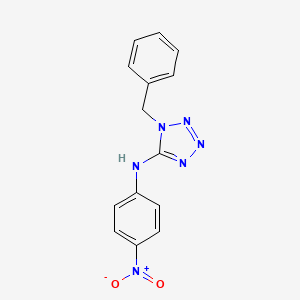
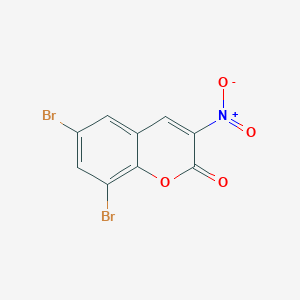
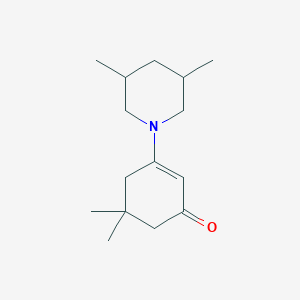


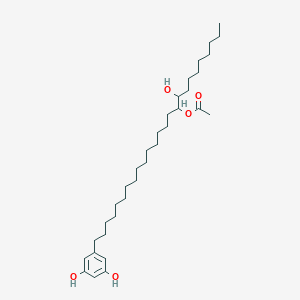
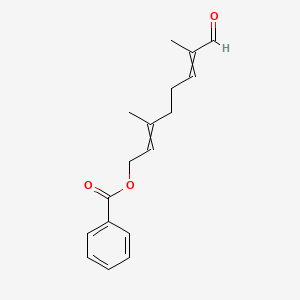
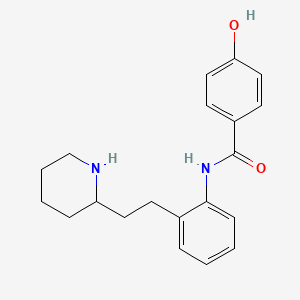
![N-(3-Chlorophenyl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14401045.png)
